Octyl-beta-D-glucopyranoside

Vue d'ensemble

Description

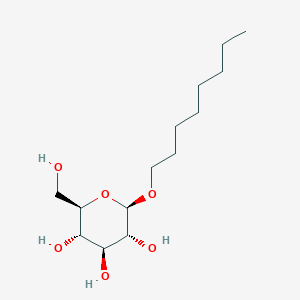

β-Octylglucoside: est un tensioactif non ionique fréquemment utilisé pour solubiliser les protéines membranaires intégrales pour des études en biochimie. Structurellement, c'est un glycoside dérivé du glucose et de l'octanol. Il est connu pour sa capacité à rendre les bicouches lipidiques moins rigides, de manière similaire à d'autres amphiphiles non physiologiques tels que Genapol X-100 et Triton X-100 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le β-Octylglucoside peut être synthétisé par des méthodes enzymatiques, en particulier par des réactions d'hydrolyse inverse catalysées par la β-glucosidase dans des systèmes de réaction non aqueux. Le rendement le plus élevé en β-Octylglucoside (67 mol%) a été obtenu dans une réaction contenant 0,5 M de glucose, 3 unités par millilitre d'enzyme dans 20% (v/v) d'octanol et 70% (v/v) de [BMIm][PF6] à 30 °C .

Méthodes de production industrielle : Les méthodes de production industrielle du β-Octylglucoside impliquent généralement l'utilisation de solvants organiques, de liquides ioniques et de mélanges de cosolvants. Ces méthodes tirent parti de la régiosélectivité et de la stéréosélectivité des réactions catalysées par les enzymes dans des conditions douces, ce qui les rend appropriées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le β-Octylglucoside subit principalement des réactions d'hydrolyse. Il peut également participer à des réactions de transglucosylation, où le glucose est transféré à une autre molécule.

Réactifs et conditions courants :

Hydrolyse : Catalysée par la β-glucosidase en présence d'eau.

Transglucosylation : Nécessite des donneurs de glucosyle activés et des enzymes spécifiques.

Principaux produits :

Hydrolyse : Produit du glucose et de l'octanol.

Transglucosylation : Produit divers glucosides en fonction de la molécule acceptrice.

Applications de la recherche scientifique

Le β-Octylglucoside a une large gamme d'applications dans la recherche scientifique :

Biologie : Utilisé dans l'étude des protéines membranaires et de leurs interactions avec les lipides.

Mécanisme d'action

Le β-Octylglucoside exerce ses effets en interagissant avec les bicouches lipidiques et les protéines. Il se lie aux protéines membranaires par liaison hydrogène ou interactions hydrophobes, rendant les bicouches lipidiques moins rigides et facilitant la solubilisation des protéines membranaires . Il interagit également avec diverses cibles moléculaires, notamment la sous-unité H du complexe du centre réactionnel photosynthétique et l'aquaporine Z .

Applications De Recherche Scientifique

Solubilization of Membrane Proteins

Overview:

OGP is primarily employed to solubilize membrane-bound proteins while maintaining their native structure. Its ability to form micelles allows for the extraction of proteins from lipid bilayers.

Key Properties:

- Critical Micelle Concentration (CMC): 20-25 mM, enabling effective solubilization at relatively low concentrations .

- Purity: Typically greater than 98%, ensuring minimal interference in biochemical assays .

Case Study:

In a study investigating the solubilization of phosphatidylcholine bilayers, OGP was shown to effectively extract membrane proteins, facilitating subsequent analyses such as protein crystallization and functional assays .

Preparation of Lipid Vesicles

Overview:

OGP is utilized to prepare lipid vesicles, which are essential for studying membrane dynamics and drug delivery systems.

Application:

- Lipid Vesicle Formation: OGP assists in forming stable lipid vesicles that can encapsulate drugs or other molecules for targeted delivery .

Cell Permeabilization

Overview:

The compound is also used to permeabilize cell membranes, allowing for the introduction of substances into cells without causing lysis.

Application:

- Fixed Cell Permeabilization: OGP enables the permeabilization of paraformaldehyde-fixed cells, facilitating immunofluorescence and other staining techniques .

Inhibition of Cell Lysis

Overview:

Research has demonstrated that OGP can inhibit cell lysis induced by cavitation, a phenomenon often encountered in ultrasound applications.

Case Study:

In experiments using HL-60 leukemia cells exposed to ultrasound, the addition of 2 mM OGP resulted in 100% survival after exposure conditions that typically caused significant cell lysis. This protective effect was attributed to OGP's ability to quench free radicals generated during cavitation .

Electrochemical Applications

Overview:

OGP has been employed in studies examining the electrochemical communication between electrodes and microbial cells.

Case Study:

In research involving Rhodobacter capsulatus, OGP was crucial for solubilizing reaction centers and light-harvesting complexes, thereby enhancing the understanding of microbial electrochemistry .

Data Summary Table

| Application | Description | Key Findings |

|---|---|---|

| Solubilization of Membrane Proteins | Effective extraction while maintaining native structure | Facilitates protein crystallization |

| Preparation of Lipid Vesicles | Forms stable vesicles for drug delivery | Enhances encapsulation efficiency |

| Cell Permeabilization | Allows substance introduction into fixed cells | Essential for immunofluorescence assays |

| Inhibition of Cell Lysis | Protects cells from cavitation-induced lysis | 100% survival observed with specific concentrations |

| Electrochemical Applications | Solubilizes components for microbial studies | Advances understanding of electrochemical communication |

Mécanisme D'action

B-Octylglucoside exerts its effects by interacting with lipid bilayers and proteins. It binds to membrane proteins via hydrogen bonding or hydrophobic interactions, making the lipid bilayers less stiff and facilitating the solubilization of membrane proteins . It also interacts with various molecular targets, including the H subunit of the photosynthetic reaction center complex and aquaporin Z .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Glucoside de décyle

- Glucoside de lauryle

- Alkyl polyglycoside

- Octyl thioglucoside

Comparaison : Le β-Octylglucoside est unique par son équilibre entre propriétés hydrophile et hydrophobe, ce qui le rend particulièrement efficace pour solubiliser les protéines membranaires sans les dénaturer. Comparé au glucoside de décyle et au glucoside de lauryle, le β-Octylglucoside a une chaîne alkyle plus courte, ce qui peut influencer ses propriétés de solubilisation et sa concentration micellaire critique .

Activité Biologique

Octyl-beta-D-glucopyranoside (OGP) is a nonionic detergent widely used in biochemical applications due to its unique ability to solubilize membrane proteins while maintaining their functional integrity. This article explores the biological activity of OGP, focusing on its cytotoxic effects, antimicrobial properties, and applications in membrane protein research.

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of OGP on various cell lines. In vitro assays conducted on HeLa (cervical cancer) and H9c2 (cardiac myoblast) cell lines revealed that OGP exhibits differential toxicity. The study reported an LC50 (lethal concentration for 50% of the population) value indicating moderate toxicity, particularly in cancerous cells compared to non-cancerous cells .

Table 1: Cytotoxicity of this compound

| Cell Line | Type | LC50 (mM) | Remarks |

|---|---|---|---|

| HeLa | Cancerous | 5.0 | Moderate toxicity observed |

| H9c2 | Non-cancerous | 15.0 | Lower toxicity compared to HeLa |

2. Hemolytic and Thrombolytic Activity

OGP has been evaluated for its hemolytic activity, which is crucial for assessing its biocompatibility with blood components. The hemolysis rate was found to be between 10-16%, suggesting a relatively safe profile for potential therapeutic applications . Additionally, thrombolytic activity tests demonstrated that OGP could effectively lyse blood clots, showing comparable efficacy to the standard thrombolytic agent streptokinase.

3. Antimicrobial Properties

The antimicrobial efficacy of OGP has been assessed against several pathogens, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, indicating that OGP possesses significant antibacterial properties.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 1.0 | Effective against Gram-positive bacteria |

| Escherichia coli | 0.5 | Effective against Gram-negative bacteria |

| Mycobacterium tuberculosis | 0.8 | Notable activity observed |

4. Applications in Membrane Protein Research

OGP is extensively used in the extraction and solubilization of membrane proteins due to its mild nature compared to other detergents like sodium dodecyl sulfate (SDS). Research has shown that OGP preferentially extracts protein-chlorophyll complexes from thylakoid membranes without causing significant degradation of the protein structure . This property makes it an ideal candidate for studies involving the isolation and characterization of membrane proteins.

Case Study: Thylakoid Membrane Fractionation

In a notable study, thylakoid membranes from spinach were treated with OGP, resulting in the successful extraction of chlorophyll-protein complexes while preserving their functional integrity. The study highlighted that OGP facilitated a gentle extraction process, which is crucial for maintaining the biological activity of sensitive proteins .

5. Conclusion

This compound demonstrates promising biological activities ranging from cytotoxic effects on cancer cells to significant antimicrobial properties and effective applications in membrane protein research. Its ability to solubilize membrane proteins while preserving their functionality positions OGP as a valuable tool in biochemical and pharmaceutical research.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.